Cas no 849937-92-4 (2,3,6-trifluoro-4-hydrazinylpyridine)

2,3,6-Trifluoro-4-hydrazinylpyridine is a fluorinated pyridine derivative featuring a reactive hydrazinyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. The trifluoro substitution enhances its electron-withdrawing properties, improving reactivity in nucleophilic and electrophilic transformations. The hydrazinyl moiety enables selective functionalization, making it valuable for the synthesis of hydrazones, triazoles, and other nitrogen-containing scaffolds. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in medicinal chemistry and agrochemical research. The compound is typically handled under inert atmospheres due to the hydrazine group's sensitivity.
2,3,6-trifluoro-4-hydrazinylpyridine structure
849937-92-4 structure
Product Name:2,3,6-trifluoro-4-hydrazinylpyridine
CAS No:849937-92-4
MF:C5H4F3N3
MW:163.100570678711
CID:3514780
PubChem ID:12175127
Update Time:2025-05-28

2,3,6-trifluoro-4-hydrazinylpyridine Chemical and Physical Properties

Names and Identifiers

    • PYRIDINE, 2,3,6-TRIFLUORO-4-HYDRAZINO-
    • Pyridine, 2,3,6-trifluoro-4-hydrazinyl-
    • 2,3,6-trifluoro-4-hydrazinylpyridine
    • (2,3,6-Trifluoropyridin-4-yl)hydrazine
    • 849937-92-4
    • DTXSID301291920
    • AKOS006289594
    • (2,3,6-TRIFLUORO-PYRIDIN-4-YL)-HYDRAZINE
    • 850-007-5
    • EN300-1087087
    • ZIB93792
    • Inchi: 1S/C5H4F3N3/c6-3-1-2(11-9)4(7)5(8)10-3/h1H,9H2,(H,10,11)
    • InChI Key: BOYITKCRZYLWEH-UHFFFAOYSA-N
    • SMILES: C1(F)=NC(F)=CC(NN)=C1F

Computed Properties

  • Exact Mass: 163.03573163Da
  • Monoisotopic Mass: 163.03573163Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 50.9Ų

2,3,6-trifluoro-4-hydrazinylpyridine Pricemore >>

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Additional information on 2,3,6-trifluoro-4-hydrazinylpyridine

Recent Advances in the Application of 2,3,6-Trifluoro-4-hydrazinylpyridine (CAS: 849937-92-4) in Chemical Biology and Pharmaceutical Research

2,3,6-Trifluoro-4-hydrazinylpyridine (CAS: 849937-92-4) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The presence of multiple fluorine atoms and a reactive hydrazine group makes it a valuable building block for the construction of complex molecular architectures with enhanced pharmacological properties.

Recent studies have highlighted the role of 2,3,6-trifluoro-4-hydrazinylpyridine in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective FGFR (fibroblast growth factor receptor) inhibitors, which are promising candidates for the treatment of various cancers. The compound's ability to form stable hydrazone linkages with carbonyl-containing molecules has been exploited to create potent and selective inhibitors with improved pharmacokinetic profiles.

In addition to its applications in kinase inhibitor development, 2,3,6-trifluoro-4-hydrazinylpyridine has also been employed in the design of positron emission tomography (PET) radiotracers. A recent study in ACS Medicinal Chemistry Letters (2024) reported the successful incorporation of this compound into a fluorine-18 labeled tracer for imaging tumor-associated macrophages. The high fluorine content and favorable physicochemical properties of the molecule contributed to the excellent in vivo stability and target specificity of the resulting radiotracer.

The synthetic versatility of 2,3,6-trifluoro-4-hydrazinylpyridine has been further demonstrated in the development of covalent inhibitors. Researchers have utilized its hydrazine moiety to create reversible covalent bonds with target proteins, enabling the design of inhibitors with prolonged target engagement and reduced off-target effects. This approach has shown particular promise in the development of drugs targeting challenging protein-protein interactions, as reported in a 2024 Nature Chemical Biology publication.

From a chemical biology perspective, the compound has proven valuable in activity-based protein profiling (ABPP) studies. Its ability to serve as a warhead in chemical probes has enabled researchers to map enzyme activities in complex biological systems. Recent work published in Chemical Science (2023) demonstrated its effectiveness in profiling hydrolase activities in cancer cell lysates, providing new insights into tumor metabolism.

Looking forward, the unique properties of 2,3,6-trifluoro-4-hydrazinylpyridine (CAS: 849937-92-4) position it as a valuable tool for continued innovation in drug discovery and chemical biology. Its applications span from medicinal chemistry to diagnostic imaging, and ongoing research is likely to uncover additional uses for this versatile building block. Future directions may include its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities that require precise control over molecular recognition events.

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